Boc-d-dab(dnp)-oh

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

Unprotected γ-amines in diaminobutyric acid cause uncontrolled branching during Boc-SPPS, leading to failed syntheses. Boc-D-Dab(Dnp)-OH solves this with an acid-stable Dnp side-chain protector that remains intact through iterative TFA deprotections. • ≥98% HPLC purity ensures reliable coupling efficiency and minimal byproduct formation. • The Dnp chromophore (λabs ~360 nm) enables real-time UV-Vis monitoring of coupling and purification without extra derivatization. • D-enantiomeric configuration confers proteolytic stability for metabolically robust peptide therapeutics.

Molecular Formula C15H20N4O8
Molecular Weight 384.34 g/mol
CAS No. 1263045-90-4
Cat. No. B1421925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-dab(dnp)-oh
CAS1263045-90-4
Molecular FormulaC15H20N4O8
Molecular Weight384.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1
InChIKeyQUKMUFMHGRNDHI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Dab(Dnp)-OH: Orthogonal Peptide Building Block


Boc-D-Dab(Dnp)-OH (CAS 1263045-90-4), chemically known as Nα-Boc-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, is a protected amino acid derivative belonging to the class of orthogonally protected diaminobutyric acid (Dab) building blocks . It features a tert-butyloxycarbonyl (Boc) group on the α-amino position and a 2,4-dinitrophenyl (Dnp) group on the γ-amino side chain, enabling stepwise peptide assembly in Boc-based solid-phase peptide synthesis (SPPS) [1]. The Dnp moiety acts as a chromophoric label that facilitates analytical detection by UV-Vis spectroscopy, while its electron-withdrawing properties modulate the nucleophilicity of the adjacent amine . Commercial specifications from reputable vendors indicate a typical purity of ≥98% by HPLC, a molecular weight of approximately 384.4 g/mol, and recommended storage at 0–8 °C .

Workflow

Boc-based solid-phase peptide synthesis (SPPS) with orthogonal Dnp side-chain protection

Protection

Acid-stable Dnp group withstands TFA, enabling selective γ-amine deprotection later

Enantiomer

D-configuration for chiral specificity; distinguishable from L-isomer by optical rotation

Why Boc-D-Dab(Dnp)-OH Is Irreplaceable


Substituting Boc-D-Dab(Dnp)-OH with an unprotected Dab residue or a simple Boc-Dab analog would result in synthetic failure in multi-step peptide assembly. The γ-amino group of Dab is highly nucleophilic and, if left unprotected, will undergo uncontrolled acylation during coupling steps, leading to branched or cross-linked peptide byproducts . While simple Boc-Dab derivatives offer only α-amine protection, they lack the orthogonal side-chain protection required for sequential deprotection strategies. The Dnp group provides acid-stable protection that remains intact under the trifluoroacetic acid (TFA) conditions used to remove the Boc group, thereby enabling the γ-amine to be selectively deprotected later under different conditions (e.g., thiolysis) for site-specific conjugation or further elongation [1]. Furthermore, the Dnp chromophore enables real-time monitoring of coupling efficiency and product purity without additional derivatization, a capability absent in non-chromophoric Dab derivatives . The D-enantiomeric configuration is also critical for applications requiring metabolic stability or specific chiral recognition, distinguishing it from its L-isomer counterpart .

Unprotected Dab may cause branching
Using Boc-D-Dab without Dnp protection exposes the γ-amine, leading to uncontrolled acylation and cross-linked byproducts.
Fmoc/Dnp combination incompatible with Boc-SPPS
Fmoc-Dab(Dnp)-OH is base-labile and would deprotect under piperidine, making it unsuitable for Boc-based workflows. Orthogonal stability may not transfer.
L-enantiomer may alter chiral interactions
The L-isomer has opposite optical rotation and may exhibit different chiral recognition or metabolic stability; direct substitution requires validation.

Boc-D-Dab(Dnp)-OH vs. Analogs: Evidence


Selective γ-Amine Deprotection in Boc-SPPS

Boc-D-Dab(Dnp)-OH permits the γ‑amino group to remain protected during Boc removal with TFA, a property not shared by Fmoc-Dab(Dnp)-OH, where the base-labile Fmoc group would be prematurely cleaved under the basic conditions of standard Fmoc-SPPS. This orthogonal stability allows for a two-step deprotection sequence: Boc removal (TFA) followed by Dnp removal (e.g., thiophenol) to selectively expose the γ‑amine for further functionalization [1].

Orthogonal Stability
Class-level inference
Dnp stable under TFA (Boc removal) Fmoc labile in piperidine (Fmoc-SPPS)
Determines Boc-SPPS platform compatibility
Verify with specific protocol
Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

Purity Comparison Against Unprotected Dab

Multiple independent commercial sources report a minimum purity of ≥98% for Boc-D-Dab(Dnp)-OH as determined by HPLC . In contrast, the unprotected Boc-D-Dab counterpart is typically offered at 95% purity, reflecting the synthetic challenges and potential for side reactions in the absence of the Dnp protecting group . The 3% absolute purity advantage reduces the burden of downstream purification and minimizes the risk of byproduct interference in sensitive coupling reactions.

Purity
Cross-study comparable
≥98% vs 95% (unprotected)
Higher purity may reduce purification burden
Vendor-reported; verify COA
Quality Control HPLC Purity Amino Acid Derivative

Optical Rotation Confirms D-Enantiomer Identity

The specific optical rotation of Boc-D-Dab(Dnp)-OH is reported as [α]D20 = +5 ± 2° (c=1, MeOH) . The L‑enantiomer (Boc-L-Dab(Dnp)-OH, CAS 1263045-99-3) exhibits an opposite optical rotation of approximately –5° under identical conditions . This quantitative difference provides a definitive quality control metric for verifying stereochemical integrity, which is essential for applications where the D‑configuration imparts metabolic stability or altered bioactivity compared to the naturally occurring L‑form .

Optical Rotation
Head-to-head
D: +5° (c=1, MeOH) L: −5°
Enables enantiomer identity verification
Rapid identity test; confirm lot-specific
Chiral Purity Enantiomer Optical Rotation

UV-Vis Monitoring via Dnp Chromophore

The 2,4-dinitrophenyl (Dnp) group in Boc-D-Dab(Dnp)-OH exhibits a strong absorbance maximum at approximately 360 nm, with a molar extinction coefficient (ε) of ~17,000 M⁻¹cm⁻¹ . This intrinsic chromophore allows direct monitoring of the compound and its peptide conjugates by UV-Vis spectroscopy or HPLC with UV detection, without the need for additional fluorescent or chromophoric tagging. In contrast, unprotected Boc-D-Dab or Boc-Dab derivatives with non-chromophoric protecting groups (e.g., Boc-Dab(Boc)-OH) lack this spectral handle, requiring post-synthetic labeling or more complex LC-MS analysis for routine detection .

UV Absorbance
Class-level inference
λmax ≈360 nm, ε ~17,000 M⁻¹cm⁻¹
Built-in chromophore aids analytical detection
Verify under specific conditions
Analytical Detection UV-Vis Spectroscopy Peptide Characterization

Boc-D-Dab(Dnp)-OH: Applications


Orthogonally Protected Intermediates in Boc-SPPS

Boc-D-Dab(Dnp)-OH is ideally suited for the synthesis of peptides requiring a masked γ‑amine for subsequent site‑specific modification. The Dnp group withstands the repeated TFA treatments used for Boc removal, allowing the peptide chain to be fully assembled before the side‑chain is revealed. This is critical for constructing branched peptides, lactam bridges, or conjugates where the γ‑amine must be deprotected late in the synthesis .

Synthesis of D-Peptide Therapeutics

The D‑configuration of Boc-D-Dab(Dnp)-OH imparts resistance to proteolytic degradation, making it valuable for designing metabolically stable peptide drug candidates. The Dnp chromophore facilitates purification monitoring, while the Boc group ensures compatibility with standard Boc‑SPPS protocols. This combination is particularly advantageous for developing antimicrobial peptides or peptidomimetics where prolonged in vivo half‑life is desired [1].

Site-Specific Bioconjugation for ADCs and Probes

Following peptide assembly and Boc removal, the Dnp group can be selectively cleaved (e.g., using thiophenol) to expose a free γ‑amine. This amine can then be conjugated to payloads, fluorophores, or chelators under mild conditions. The orthogonal stability of the Dnp group under acidic conditions ensures that the conjugation site remains intact during upstream synthetic steps .

Analytical Standard for Dab-Containing Peptides

The high commercial purity (≥98%) and defined optical rotation of Boc-D-Dab(Dnp)-OH make it a reliable reference standard for HPLC method development and chiral purity assessment. Its strong UV absorbance at 360 nm allows for sensitive detection even in complex mixtures, facilitating the quantification of Dab residues in synthetic peptides .

Application
Selection Property
Validation Focus
Masked γ-amine for Boc-SPPS
Dnp acid-stable side-chain protection
Deprotection sequence efficiency
D-peptide stability research
D-enantiomeric configuration
Metabolic stability assessment
Bioconjugation research
Selective γ-amine exposure post-synthesis
Conjugation site integrity
Analytical standard for Dab peptides
High purity and defined optical rotation
HPLC method development and chiral purity

Technical Documentation Hub

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